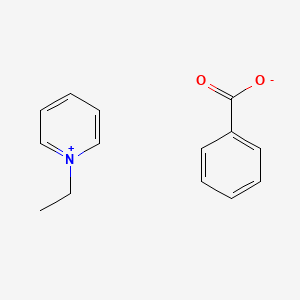

1-Ethylpyridin-1-ium benzoate

Description

1-Ethylpyridin-1-ium benzoate is an ionic compound comprising a pyridinium cation (1-ethylpyridin-1-ium) and a benzoate anion (C₆H₅COO⁻). The pyridinium cation features a nitrogen-containing aromatic ring substituted with an ethyl group, while the benzoate anion is derived from benzoic acid (C₆H₅COOH), a widely used preservative and intermediate in organic synthesis .

Properties

CAS No. |

920759-09-7 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-ethylpyridin-1-ium;benzoate |

InChI |

InChI=1S/C7H10N.C7H6O2/c1-2-8-6-4-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h3-7H,2H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |

InChI Key |

QKDKIUPZHUJWKJ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-1-ium benzoate can be synthesized through a quaternization reaction where 1-ethylpyridine reacts with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-ethylpyridin-1-ium benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridin-1-ium benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzoate anion can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines. The reaction is typically carried out in polar solvents like acetonitrile.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted pyridinium salts.

Oxidation: Products include oxidized derivatives of the pyridinium ring.

Scientific Research Applications

1-Ethylpyridin-1-ium benzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of ionic liquids and as an additive in electrochemical applications.

Mechanism of Action

The mechanism of action of 1-ethylpyridin-1-ium benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoate anion can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Contains a benzoate ester group linked to a dimethylamino-ethyl chain.

- Reactivity : Demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, achieving superior degrees of conversion in resin cements .

- Physical Properties : Exhibits enhanced mechanical strength in polymer matrices, attributed to its polar benzoate moiety and amine functionality .

- Key Difference : Unlike 1-ethylpyridin-1-ium benzoate, this compound is a neutral ester, lacking ionic character, which reduces its solubility in polar solvents .

Methyl Benzoate

- Structure : A simple ester (C₆H₅COOCH₃).

- Applications : Used as a solvent model for polyethylene terephthalate (PET) due to its structural similarity to PET repeat units .

- Solvatochromic Effects : Displays distinct spectroscopic interactions with azo dyes compared to ethyl acetate, highlighting the influence of ester substituents on dye-polymer interactions .

- Key Difference: Methyl benzoate is non-ionic and volatile, whereas 1-ethylpyridin-1-ium benzoate’s ionic nature enhances thermal stability and compatibility with ionic environments .

Pyridinium-Based Ionic Liquids (e.g., [BMIM][BF₄])

- Structure : Imidazolium or pyridinium cations paired with anions like tetrafluoroborate ([BF₄]⁻) or tosylate ([pTs]⁻) .

- Photophysical Properties : Pyridinium salts such as 2-(imidazo[1,5-a]pyridin-1-yl)pyridinium derivatives exhibit strong fluorescence, tunable via substituent modifications .

- Key Difference : The benzoate anion in 1-ethylpyridin-1-ium benzoate introduces distinct hydrogen-bonding capabilities and acidity compared to halide or fluorinated anions, impacting catalytic and solvation behavior .

Physicochemical Properties

Table 1: Comparative Properties of Benzoate Derivatives

| Compound | Molecular Weight (g/mol) | Polarity | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 1-Ethylpyridin-1-ium benzoate | ~243.3 | High (ionic) | >200 (decomposes) | Ionic liquids, catalysis |

| Ethyl 4-(dimethylamino) benzoate | 193.2 | Moderate | 34–36 | Polymer initiators |

| Methyl benzoate | 136.1 | Low | -12 | Solvent, flavoring |

| Sodium benzoate | 144.1 | High (ionic) | 300 | Food preservative |

Notes:

- Ionic derivatives like 1-ethylpyridin-1-ium benzoate exhibit higher thermal stability and lower volatility compared to neutral esters .

- The ethylpyridinium cation enhances solubility in aprotic solvents, whereas alkyl benzoates (e.g., methyl benzoate) are more volatile and less polar .

Reactivity and Functional Performance

Polymer Compatibility

- 1-Ethylpyridin-1-ium Benzoate : Ionic interactions with polar polymers (e.g., poly(lactic acid), PLA) may improve dye dispersion via solvatochromic effects, similar to ethyl acetate’s role in PLA-dye systems .

- Ethyl Benzoate : Used as a PET solvent analog but lacks ionic coordination sites, limiting its utility in conductive polymer composites .

Catalytic and Photophysical Behavior

- Microwave-assisted synthesis of pyridinium salts (e.g., 2q and 3q derivatives) demonstrates that substituents on the pyridinium ring significantly alter fluorescence quantum yields .

- The benzoate anion’s carboxylate group can act as a weak base or hydrogen-bond acceptor, differentiating its catalytic activity from halide-based ionic liquids .

Biological Activity

1-Ethylpyridin-1-ium benzoate (CAS No. 920759-09-7) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

1-Ethylpyridin-1-ium benzoate is characterized by its molecular formula and a molecular weight of 241.28 g/mol. The compound features a pyridinium moiety, which is known for its ability to interact with biological systems.

| Property | Value |

|---|---|

| CAS Number | 920759-09-7 |

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-Ethylpyridin-1-ium benzoate |

The biological activity of 1-Ethylpyridin-1-ium benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The positively charged pyridinium nitrogen enhances its interaction with negatively charged sites in biological molecules, facilitating binding and modulation of biological pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist for certain receptors, influencing cellular responses.

Biological Activities

Research has indicated that 1-Ethylpyridin-1-ium benzoate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

Anticancer Properties

Preliminary studies suggest that 1-Ethylpyridin-1-ium benzoate may have anticancer potential. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of 1-Ethylpyridin-1-ium benzoate:

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial effects against Staphylococcus aureus.

- Method: Disk diffusion method was employed.

- Results: Significant zones of inhibition were observed at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment:

- Objective: To assess cytotoxic effects on MCF-7 breast cancer cells.

- Method: MTT assay was utilized to measure cell viability.

- Results: IC50 values were determined to be around 50 µM, indicating substantial cytotoxicity.

-

Mechanistic Study on Apoptosis:

- Objective: To investigate the mechanism underlying the anticancer effects.

- Method: Flow cytometry was used to analyze apoptotic cells.

- Results: Increased annexin V positive cells suggested induction of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.